molecular formula C11H10ClNO B14199230 Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- CAS No. 832076-76-3

Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl-

Cat. No.: B14199230
CAS No.: 832076-76-3
M. Wt: 207.65 g/mol
InChI Key: QZILABBOTGDHQD-UHFFFAOYSA-N
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Description

Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group at the 2-position and two methyl groups at the 4 and 5 positions. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-aminoethanol in the presence of molecular iodine and potassium carbonate in tert-butanol under ultrasound irradiation . This method is efficient and yields the desired oxazole derivative with high purity.

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with receptors and other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with no substituents.

    2-Phenyl-4,5-dimethyloxazole: Similar structure but lacks the chlorine atom.

    2-(3-Bromophenyl)-4,5-dimethyloxazole: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for medicinal chemistry and drug development .

Properties

IUPAC Name

2-(3-chlorophenyl)-4,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZILABBOTGDHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478809
Record name Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-76-3
Record name Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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